molecular formula C18H17ClN4O B12364646 Nlrp3-IN-31

Nlrp3-IN-31

Katalognummer: B12364646
Molekulargewicht: 340.8 g/mol
InChI-Schlüssel: CWKRBIAXTXXNBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nlrp3-IN-31 is a small molecule inhibitor specifically designed to target the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a valuable compound for therapeutic research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-31 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Nlrp3-IN-31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Nlrp3-IN-31 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.

    Biology: Investigated for its effects on cellular signaling pathways and immune responses.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease.

    Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic strategies

Wirkmechanismus

Nlrp3-IN-31 exerts its effects by specifically inhibiting the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its activation and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the production of pro-inflammatory cytokines, thereby reducing inflammation. The molecular targets and pathways involved include the NLRP3 protein, caspase-1, and the downstream signaling pathways that lead to cytokine production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Nlrp3-IN-31

This compound is unique due to its high specificity and potency in inhibiting the NLRP3 inflammasome. It has demonstrated superior efficacy in preclinical models compared to other inhibitors, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C18H17ClN4O

Molekulargewicht

340.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrido[3,4-d]pyridazin-4-amine

InChI

InChI=1S/C18H17ClN4O/c19-13-5-3-12(4-6-13)17-15-7-8-20-11-16(15)18(23-22-17)21-10-14-2-1-9-24-14/h3-8,11,14H,1-2,9-10H2,(H,21,23)

InChI-Schlüssel

CWKRBIAXTXXNBA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CNC2=NN=C(C3=C2C=NC=C3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.